molecular formula C4H4N4S2 B1312259 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione CAS No. 14778-87-1

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione

Cat. No. B1312259
CAS RN: 14778-87-1
M. Wt: 172.2 g/mol
InChI Key: PDASXRXJUZFOPX-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione (MTT) is a heterocyclic compound that has recently been studied for its potential medicinal and therapeutic applications. MTT is a nitrogen-containing compound with a sulfur-containing thione group attached to the 6-methyl-triazole ring. It is a relatively new compound and has been studied for its potential to act as an anti-cancer agent, a neuroprotective agent, an anti-inflammatory agent, and a potential anti-diabetic agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, closely related to the specified compound, were explored. These compounds were synthesized and their structures determined by X-ray diffraction crystallography. It was found that they possess significant fungicidal activity, suggesting their potential as fungicide lead compounds (Fan et al., 2010).

Biological Activity

  • A study on 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are structurally similar, showed that these compounds exhibited inhibitory activity against E. coli methionine aminopeptidase, highlighting their potential for significant biological activity (Li et al., 2010).
  • Research into the antiproliferative activity of 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles indicated these compounds' potential for cancer treatment, as they showed substantial activity against a panel of human cell lines (Khan et al., 2010).

Antimicrobial and Antifungal Properties

  • A variety of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized and tested for their antibacterial, antifungal, anti-inflammatory, and analgesic activities. Some compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Mathew et al., 2006).

Antioxidant and Anticancer Potential

  • Triazolo-thiadiazoles like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were studied for their antioxidant properties and anticancer activity. They showed potent antioxidant activity and significant cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).

Antiviral Activity

  • Novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, containing the adamantyl moiety, were synthesized and tested for antiviral effects. However, none showed antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).

properties

IUPAC Name

6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4S2/c1-2-7-8-3(9)5-6-4(8)10-2/h1H3,(H,5,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDASXRXJUZFOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=S)NN=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione

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